

# assessing the long-term safety profile of novel integrase inhibitors

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## Compound of Interest

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## Long-Term Safety of Novel Integrase Inhibitors: A Comparative Guide

The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized the management of HIV-1 infection, offering potent viral suppression and a favorable tolerability profile. As their use becomes more widespread and long-term data accumulates, a comprehensive understanding of their safety profile is crucial for clinicians and researchers. This guide provides a comparative analysis of the long-term safety of novel integrase inhibitors, focusing on key adverse events and supported by data from pivotal clinical trials.

## Comparative Safety Profile of Novel Integrase Inhibitors

The long-term safety of novel INSTIs, including bictegravir, cabotegravir, and dolutegravir, has been extensively studied in numerous clinical trials. While generally well-tolerated, certain adverse events have been associated with this class of antiretrovirals. The following tables summarize the quantitative data on key safety concerns: neuropsychiatric events, weight gain, and cardiometabolic effects.

### Neuropsychiatric Adverse Events

Neuropsychiatric adverse events (NPAEs), such as insomnia, anxiety, and depression, have been reported with INSTI use. The incidence and discontinuation rates due to NPAEs vary

among different agents.

Integrase Inhibitor	Discontinuation Rate due to NPAEs	Study Population	Study
Dolutegravir	2.7%	Treatment-experienced patients	Large French cohort study[1][2]
Elvitegravir	1.3%	Treatment-experienced patients	Large French cohort study[1][2]
Raltegravir	1.7%	Treatment-experienced patients	Large French cohort study[1][2]

## Weight Gain and Cardiometabolic Effects

Weight gain has emerged as a significant concern with some novel INSTIs. This can be associated with an increased risk of developing metabolic syndrome, diabetes, and hypertension. The REPRIEVE study provided valuable insights into the cardiometabolic complications associated with switching to an INSTI-based regimen.

Outcome	Hazard Ratio (95% CI)	Study Population	Study
Obesity	1.32 (1.07 - 1.47)	Patients switching to an INSTI-containing regimen	REPRIEVE[3]
Diabetes	1.38 (1.10 - 1.69)	Patients switching to an INSTI-containing regimen	REPRIEVE[3]
Hypertension	1.38 (1.13 - 1.61)	Patients switching to an INSTI-containing regimen	REPRIEVE[3]
Metabolic Syndrome	1.15 (1.00 - 1.31)	Patients switching to an INSTI-containing regimen	REPRIEVE[3]

## Experimental Protocols of Key Clinical Trials

The data presented in this guide are derived from well-designed and rigorously conducted clinical trials. Understanding the methodologies of these studies is essential for interpreting the results accurately.

### SINGLE Study

The SINGLE study was a phase 3, randomized, double-blind, non-inferiority trial that compared the efficacy and safety of a dolutegravir-based regimen to an efavirenz-based regimen in treatment-naïve HIV-1-infected adults.[\[4\]](#)

- Participants: Antiretroviral-naïve adults with HIV-1 RNA  $\geq 1000$  copies/mL.
- Intervention:
  - Arm 1: Dolutegravir (50 mg) + abacavir/lamivudine (600 mg/300 mg) once daily.
  - Arm 2: Efavirenz/emtricitabine/tenofovir disoproxil fumarate (600 mg/200 mg/300 mg) once daily.
- Primary Endpoint: Proportion of participants with HIV-1 RNA  $< 50$  copies/mL at week 48.
- Key Safety Assessments: Incidence of adverse events, laboratory abnormalities, and discontinuations due to adverse events.

### Study 102

Study 102 was a phase 3, randomized, double-blind trial comparing the safety and efficacy of an elvitegravir-based single-tablet regimen to a standard-of-care efavirenz-based regimen in treatment-naïve HIV-1-infected adults.[\[5\]](#)

- Participants: Treatment-naïve HIV-1-infected adults with HIV-1 RNA  $\geq 5000$  copies/mL.
- Intervention:
  - Arm 1: Elvitegravir (150 mg)/cobicistat (150 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) single-tablet regimen once daily.

- Arm 2: Efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) single-tablet regimen once daily.
- Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.
- Key Safety Assessments: Adverse events, laboratory parameters, and body composition changes.

## GS-US-380-1844 Study

This was a phase 3, randomized, double-blind study that evaluated the safety and efficacy of switching virologically suppressed adults from a dolutegravir-based regimen to a bictegravir-based single-tablet regimen.[\[3\]](#)[\[6\]](#)

- Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable regimen of dolutegravir + abacavir/lamivudine.
- Intervention:
  - Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg) single-tablet regimen once daily.
  - Arm 2: Continue dolutegravir + abacavir/lamivudine.
- Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at week 48.
- Key Safety Assessments: Incidence and severity of adverse events, changes in renal and bone biomarkers.

## GS-US-380-1878 Study

This phase 3, randomized, open-label study assessed the safety and efficacy of switching virologically suppressed adults from a boosted protease inhibitor-based regimen to a bictegravir-based single-tablet regimen.[\[7\]](#)[\[8\]](#)

- Participants: Virologically suppressed adults on a stable regimen of a boosted protease inhibitor (atazanavir or darunavir) plus two nucleoside reverse transcriptase inhibitors.

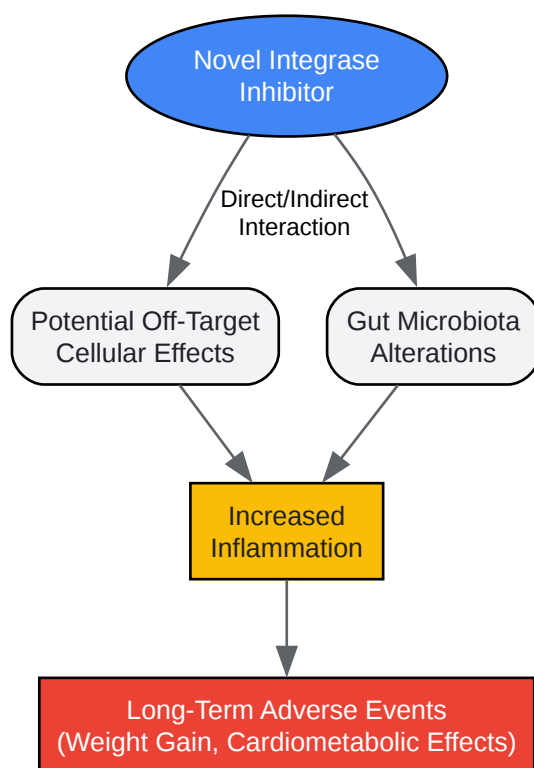
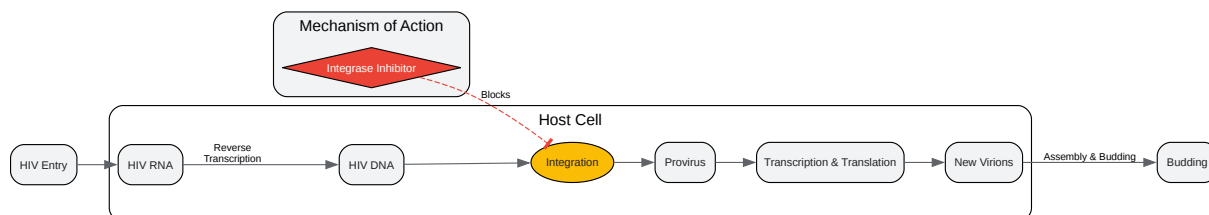
- Intervention:
  - Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg) single-tablet regimen once daily.
  - Arm 2: Continue the boosted protease inhibitor-based regimen.
- Primary Endpoint: Proportion of participants with HIV-1 RNA  $\geq 50$  copies/mL at week 48.
- Key Safety Assessments: Adverse events, changes in lipid profiles, and patient-reported outcomes.

## Signaling Pathways and Mechanisms

Understanding the mechanisms by which integrase inhibitors exert their effects, both on- and off-target, is crucial for predicting and managing potential long-term adverse events.

## Mechanism of Action of Integrase Inhibitors

Integrase inhibitors block the strand transfer step of HIV-1 DNA integration into the host cell genome, a critical step in the viral replication cycle. This targeted action is a key reason for their high efficacy and generally favorable safety profile, as they do not have a human analogue.<sup>[2]</sup>



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)